molecular formula C25H24N2O5S B2931361 (3E)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892303-89-8

(3E)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2931361
CAS No.: 892303-89-8
M. Wt: 464.54
InChI Key: NGASBPFOXGKYMF-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[(3,5-Dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a specialized benzothiazine-based compound of significant interest in medicinal chemistry and drug discovery research. This synthetic molecule features a benzothiazine dioxide core structure substituted with a 3-methylbenzyl group at the N1-position and an (E)-configured (3,5-dimethoxyphenyl)amino)methylene moiety at the 3-position, creating a conjugated system that may contribute to its potential biological activity . The 2,2-dioxide functionality enhances the compound's electronic properties and may influence its binding characteristics with biological targets. While specific biological data for this exact compound requires further investigation, structurally related benzothiazine derivatives documented in research databases demonstrate various pharmacological activities, including enzyme inhibition and receptor modulation . The 3,5-dimethoxyphenyl component may facilitate interactions with hydrophobic binding pockets in protein targets, while the 3-methylbenzyl group could influence membrane permeability and bioavailability. Researchers may employ this compound as a chemical probe for studying protein-ligand interactions, as a synthetic intermediate for more complex molecules, or as a candidate for screening against various biological targets. The compound is provided with comprehensive analytical characterization data including HPLC purity verification, mass spectrometry confirmation, and NMR spectral validation. Strictly for Research Use Only. Not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(3E)-3-[(3,5-dimethoxyanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-17-7-6-8-18(11-17)16-27-23-10-5-4-9-22(23)25(28)24(33(27,29)30)15-26-19-12-20(31-2)14-21(13-19)32-3/h4-15,26H,16H2,1-3H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGASBPFOXGKYMF-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC(=C4)OC)OC)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC(=C4)OC)OC)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, often referred to as a benzothiazinone derivative, has garnered attention for its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzothiazinone framework with specific substituents that may influence its biological activity. The presence of the dimethoxyphenyl group is particularly notable for its potential role in modulating interactions with biological targets.

Antimicrobial Activity

Benzothiazinones have been studied for their antimicrobial properties, especially against Mycobacterium tuberculosis. A related compound, BTZ-043, demonstrated significant efficacy in reducing bacterial load in animal models of tuberculosis. For instance, treatment with BTZ-043 resulted in a reduction of lung colony-forming units (CFUs) by approximately 3.98 log after eight weeks at a dose of 200 mg/kg . This establishes a precedent for the potential effectiveness of similar benzothiazinone derivatives.

Table 1: Antimicrobial Efficacy of Benzothiazinones

CompoundTarget PathogenDose (mg/kg)CFU Reduction (log)Reference
BTZ-043M. tuberculosis2003.98
Compound XM. tuberculosisTBDTBDTBD

Anticancer Activity

The compound's structural analogs have shown promise in cancer research. For instance, studies on compounds with similar structural motifs indicated that they could induce apoptosis in cancer cell lines through activation of death receptors . The mechanism often involves the inhibition of critical signaling pathways such as NF-κB and STAT3, which are known to play roles in tumor progression.

Case Study: Colon Cancer
In a study involving colon cancer cell lines HCT116 and SW480, an analog of the compound induced apoptotic cell death in a dose-dependent manner. The combination treatment with NF-κB inhibitors significantly enhanced the apoptotic effects . This suggests that the compound may exert its anticancer effects through modulation of apoptotic pathways.

Table 2: Anticancer Effects of Related Compounds

CompoundCancer TypeMechanismEfficacyReference
Compound AColon CancerApoptosis via DR activationSignificant
Compound BMelanomaTyrosinase inhibitionModerate

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and tumor progression.
  • Induction of Apoptosis : Activation of death receptor pathways leads to increased apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Inhibition of NF-κB and STAT3 pathways is critical for reducing cell survival and proliferation in cancer models.

Comparison with Similar Compounds

3,4-Dihydro-2H-1,5,2-Benzodithiazepin-3-one Derivatives ()

These compounds share a bicyclic framework but replace oxygen with sulfur in the heterocycle. The sulfone groups in the target compound may confer higher oxidative stability compared to the dithiazepinone’s sulfur atoms, which are prone to oxidation.

Triazole-Thione Derivatives ()

The triazole-thione scaffold in compounds like "(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione" lacks the benzothiazinone core but shares hydrogen-bonding capabilities via sulfur and nitrogen atoms. The target compound’s sulfone groups may exhibit stronger hydrogen-bond acceptor properties than the thione group, influencing interactions with biological targets such as enzymes or receptors .

Sulfonylurea Herbicides ()

Sulfonylureas like metsulfuron-methyl feature a sulfonyl bridge but differ in core structure (triazine vs. benzothiazinone). The target compound’s benzothiazinone system provides a larger aromatic surface, which could enhance stacking interactions absent in sulfonylureas. However, sulfonylureas’ herbicidal activity relies on acetolactate synthase inhibition—a mechanism unlikely for the target compound due to structural divergence .

Physicochemical Properties

Property Target Compound Benzodithiazepinones Triazole-Thiones Sulfonylureas
Molecular Weight ~500 g/mol (estimated) 250–350 g/mol 300–400 g/mol 200–350 g/mol
Solubility Moderate (polar sulfones) Low (sulfur-rich core) Low (thione group) High (ionic sulfonyl)
Hydrogen-Bond Capacity High (sulfone, NH, OMe) Moderate (NH, S) Moderate (NH, S) High (sulfonyl, NH)
Bioactivity Hypothesized anticancer Anticancer Antimicrobial Herbicidal

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3E)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. For example, trichlorotriazine intermediates (as in ) are often used as scaffolds for introducing aryloxy or amino groups. Key steps include temperature-controlled reactions (e.g., -35°C for selective substitution) and the use of bases like DIPEA to facilitate coupling. Purification typically involves column chromatography, and structural confirmation requires NMR, HRMS, and X-ray crystallography (see ).

Q. How should researchers design experiments to characterize the compound’s physicochemical properties?

  • Methodological Answer : Prioritize a combination of spectroscopic and crystallographic techniques:

  • X-ray diffraction : To resolve stereochemistry and hydrogen-bonding networks (e.g., N–H···O/S interactions observed in analogous benzothiazinones; ).
  • UV-Vis and FTIR : To confirm functional groups like the sulfonyl (-SO₂) and methoxy (-OCH₃) moieties.
  • Thermogravimetric analysis (TGA) : To assess thermal stability, critical for storage and handling protocols.
  • Experimental replicates (e.g., 4 replicates with 5 plants each in ) ensure statistical robustness for quantitative data.

Advanced Research Questions

Q. What theoretical frameworks guide the study of this compound’s environmental fate and bioactivity?

  • Methodological Answer : Link research to environmental chemistry theories (e.g., "source-to-impact" models in ). For example:

  • QSAR (Quantitative Structure-Activity Relationship) : Predict biodegradability or toxicity using computational tools.
  • Partitioning models : Evaluate distribution in abiotic compartments (soil, water) using logP (octanol-water partition coefficient) and pKa.
  • Ecological risk assessment : Design long-term studies (5+ years) to monitor bioaccumulation and chronic effects on model organisms ().

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational predictions) be resolved?

  • Methodological Answer :

  • Cross-validate experimental data : Compare X-ray results (e.g., average C–C distances in ) with DFT (Density Functional Theory) calculations.
  • Refine data parameters : Adjust R factors (<0.05) and wR factors (<0.15) to reduce residuals ().
  • Systematic error analysis : Check for temperature-induced lattice distortions or solvent effects (e.g., methanol in crystal packing; ).

Q. What advanced methodologies are used to study the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Screen against protein databases (e.g., PDBe) to identify binding sites.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes.
  • In vivo assays : Use split-plot designs (as in ) to test dose-response relationships in model organisms, controlling for variables like rootstock type or harvest season.

Data Analysis & Interpretation

Q. How should researchers address variability in bioactivity data across experimental replicates?

  • Methodological Answer :

  • ANOVA with split-split plot adjustments : Account for hierarchical variables (e.g., trellis systems, rootstocks, and seasonal effects in ).
  • Post hoc tests (Tukey’s HSD) : Identify statistically significant outliers.
  • Meta-analysis : Aggregate data from analogous compounds (e.g., triflusulfuron methyl esters in ) to contextualize trends.

Q. What strategies validate the compound’s stability under environmental stressors (e.g., UV light, pH)?

  • Methodological Answer :

  • Accelerated stability testing : Expose the compound to extreme conditions (pH 2–12, 40–80°C) and monitor degradation via HPLC-MS.
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life.
  • Field studies : Integrate with long-term ecological monitoring frameworks (as in ) to assess real-world stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.